molecular formula C12H17Cl2NO B8018153 (4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride

(4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride

Cat. No.: B8018153
M. Wt: 262.17 g/mol
InChI Key: GPOCVNOMHQZYFB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. This compound is often used in pharmaceutical research due to its potential biological activities and serves as an intermediate in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and piperidine.

    Formation of Intermediate: The 4-chlorobenzaldehyde reacts with piperidine to form (4-chlorophenyl)piperidine.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (4-Chlorophenyl)(piperidin-4-yl)methanol.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: (4-Chlorophenyl)(piperidin-4-yl)methanone.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

(4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (4-Chlorophenyl)(piperidin-4-yl)methanone: Similar structure but with a ketone group instead of a hydroxymethyl group.

    (4-Chlorophenyl)(piperidin-4-yl)amine: Contains an amine group instead of a hydroxymethyl group.

Uniqueness: (4-Chlorophenyl)(piperidin-4-yl)methanol hydrochloride is unique due to its specific combination of a piperidine ring, a chlorophenyl group, and a hydroxymethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-piperidin-4-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,12,14-15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOCVNOMHQZYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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